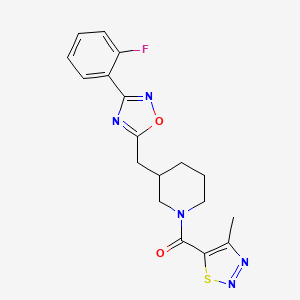

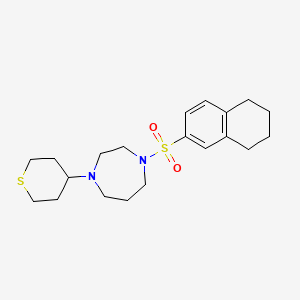

![molecular formula C13H17N3O2S B2363597 N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide CAS No. 2097930-42-0](/img/structure/B2363597.png)

N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide” is a chemical compound used in scientific experiments for research purposes. It is a pyrazole-bearing compound, which is known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole-bearing compounds like “N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis process for this compound was not found in the search results.Wissenschaftliche Forschungsanwendungen

Coordination Complexes and Antioxidant Activity

Compounds structurally related to N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide have been synthesized and explored for their potential in forming coordination complexes with metals such as Co(II) and Cu(II). These complexes, characterized by various spectroscopic techniques, show significant antioxidant activity. Such studies contribute to the understanding of the role of pyrazole-acetamide derivatives in medicinal chemistry and their potential application in treating diseases associated with oxidative stress (Chkirate et al., 2019).

Heterocyclic Synthesis and Antitumor Evaluation

Research has been conducted on the synthesis of novel heterocyclic compounds derived from structurally similar acetamides, leading to the development of new therapeutic agents with potential antitumor activities. The synthesized compounds have been evaluated in vitro for their antiproliferative activity against various human cancer cell lines, showcasing the importance of such acetamide derivatives in the development of new anticancer drugs (Shams et al., 2010).

Anti-Microbial and Anti-Inflammatory Activities

In the realm of pharmaceutical research, novel thiazole derivatives incorporating pyrazole moieties, which share a conceptual similarity with N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide, have been synthesized and assessed for their antimicrobial and anti-inflammatory properties. These studies highlight the potential use of such compounds in the development of new antimicrobial and anti-inflammatory agents, contributing to the advancement of treatments for various infections and inflammatory conditions (Saravanan et al., 2010).

Wirkmechanismus

Target of Action

The primary target of N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, and are involved in various physiological processes.

Mode of Action

This compound acts as an activator of the GIRK channel . By binding to the channel, it enhances the flow of potassium ions across the cell membrane. This action can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability and thus modulating the transmission of signals within the nervous system.

Pharmacokinetics

Like many other heterocyclic compounds, it is expected to have good solubility in water and other polar solvents , which could potentially enhance its bioavailability.

Eigenschaften

IUPAC Name |

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c17-13(11-12-3-1-10-19-12)14-5-8-18-9-7-16-6-2-4-15-16/h1-4,6,10H,5,7-9,11H2,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQENGQUPJFPCQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCOCCNC(=O)CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363518.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2363521.png)

![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2363523.png)

![6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363525.png)

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2363527.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2363530.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)